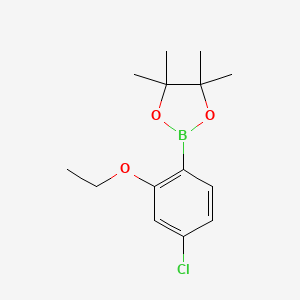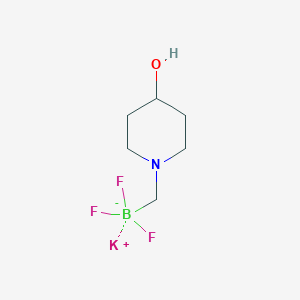![molecular formula C15H12Br2N2O B14019487 2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol CAS No. 38052-89-0](/img/structure/B14019487.png)
2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol is a complex organic compound with the molecular formula C15H12Br2N2O This compound is characterized by the presence of a phenanthridine core substituted with bromine atoms at positions 3 and 8, and an ethanolamine group at position 6
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol typically involves multi-step organic reactions. One common method includes the bromination of phenanthridine followed by the introduction of the ethanolamine group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired positions. The subsequent reaction with ethanolamine can be facilitated by using a suitable base such as sodium hydroxide or potassium carbonate to promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolamine group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Zinc in acetic acid or catalytic hydrogenation can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanolamine group can yield phenanthridinyl aldehydes or acids, while substitution of bromine atoms can result in various phenanthridinyl derivatives.
科学研究应用
2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
作用机制
The mechanism of action of 2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol involves its interaction with molecular targets such as enzymes or receptors. The phenanthridine core can intercalate with DNA, affecting transcription and replication processes. Additionally, the ethanolamine group can interact with cellular membranes, influencing signal transduction pathways. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular functions.
相似化合物的比较
Similar Compounds
Phenanthridine: The parent compound without bromine substitutions.
3,8-Dibromophenanthridine: Similar structure but lacks the ethanolamine group.
Phenanthridin-6-ylamine: Lacks bromine substitutions but has the amine group.
Uniqueness
2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol is unique due to the combination of bromine substitutions and the ethanolamine group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of bromine atoms enhances its reactivity, while the ethanolamine group provides additional sites for interaction with biological molecules.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool for the synthesis of complex molecules, the study of biological processes, and the development of new materials and therapeutic agents.
属性
CAS 编号 |
38052-89-0 |
|---|---|
分子式 |
C15H12Br2N2O |
分子量 |
396.08 g/mol |
IUPAC 名称 |
2-[(3,8-dibromophenanthridin-6-yl)amino]ethanol |
InChI |
InChI=1S/C15H12Br2N2O/c16-9-1-3-11-12-4-2-10(17)8-14(12)19-15(13(11)7-9)18-5-6-20/h1-4,7-8,20H,5-6H2,(H,18,19) |
InChI 键 |
QIKASOWDNRKECT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Br)NCCO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol](/img/structure/B14019407.png)
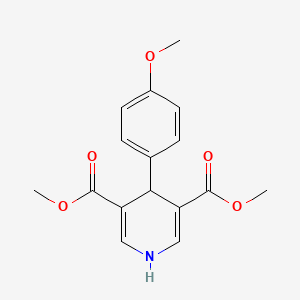
![6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B14019433.png)
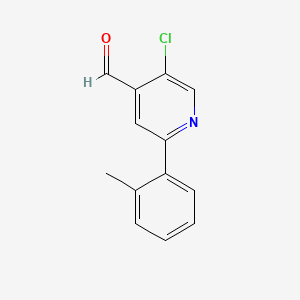
![ethyl 4-[(2-acetamido-4-oxo-1H-pteridin-6-yl)methylideneamino]benzoate](/img/structure/B14019440.png)
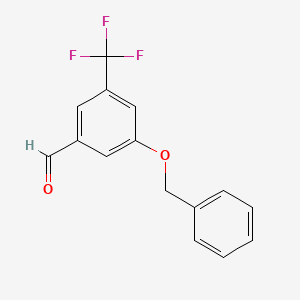
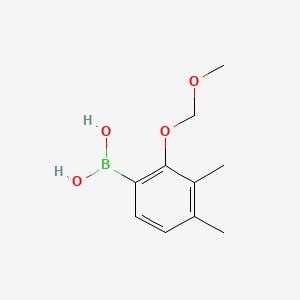
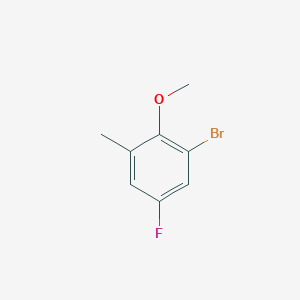
![2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate](/img/structure/B14019458.png)


